molecular formula C15H16O3 B8278847 5-Methoxy-2-(3-methoxybenzyl)phenol

5-Methoxy-2-(3-methoxybenzyl)phenol

Cat. No.: B8278847
M. Wt: 244.28 g/mol
InChI Key: WWXITGDBMSEYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(3-methoxybenzyl)phenol is a synthetic methoxyphenol derivative of interest in biochemical and pharmacological research. Compounds within the methoxyphenol class, such as eugenol, are extensively studied for their potential to mitigate oxidative stress, a damaging process linked to the pathophysiology of numerous diseases including atherosclerosis, cancer, diabetes, and neurodegenerative disorders . As a research compound, its core value is hypothesized to lie in its antioxidant properties. Researchers can investigate its ability to interact with and neutralize free radicals like reactive oxygen species (ROS) by donating an electron, thereby converting them into harmless molecules and potentially reducing oxidative damage to cellular components such as lipids, proteins, and DNA . The specific mechanism of action, potency, and kinetics for 5-Methoxy-2-(3-methoxybenzyl)phenol would require characterization through standard antioxidant assays, including the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH), 2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS), and oxygen radical absorbance capacity (ORAC) methods . This product is intended for research use only (RUO) and is strictly not for diagnostic, therapeutic, or any personal use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

5-methoxy-2-[(3-methoxyphenyl)methyl]phenol

InChI

InChI=1S/C15H16O3/c1-17-13-5-3-4-11(9-13)8-12-6-7-14(18-2)10-15(12)16/h3-7,9-10,16H,8H2,1-2H3

InChI Key

WWXITGDBMSEYRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC2=CC(=CC=C2)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 2-position substituent is critical in determining molecular properties. Key analogs include:

  • 5-Methoxy-2-(1-phenylvinyl)phenol : Features a conjugated vinylphenyl group, enhancing π-π interactions.
  • 5-Methoxy-2-(1H-pyrazol-3-yl)phenol : A heterocyclic pyrazole group introduces nitrogen atoms, altering solubility and hydrogen bonding.
  • 5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol : Combines phenoxy and pyrazole moieties, increasing molecular weight (282.30 g/mol) and steric bulk.

The target compound’s 3-methoxybenzyl group likely enhances lipophilicity compared to smaller substituents (e.g., methoxymethyl in ) but reduces it relative to bulkier groups like phenoxy-pyrazole.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
5-Methoxy-2-(3-methoxybenzyl)phenol C16H16O3 256.29 3-Methoxybenzyl High lipophilicity, H-bonding
5-Methoxy-2-(1-phenylvinyl)phenol C15H14O2 226.27 1-Phenylvinyl Conjugated system
5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol C16H14N2O3 282.30 4-Phenoxy-1H-pyrazol-3-yl Heterocyclic, multiple H-bond sites
Thiazole derivative C14H13NO2S 259.32 5-Methylthiazol-2-yl vinyl Isomerism, potential bioactivity

The target compound’s molecular weight (256.29 g/mol) positions it between simpler analogs and bulkier heterocyclic derivatives. Its methoxy groups enhance solubility in polar solvents compared to non-polar substituents.

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts alkylation leverages electrophilic aromatic substitution to install the 3-methoxybenzyl moiety onto a resorcinol derivative. In a representative procedure, 5-methoxyresorcinol is treated with 3-methoxybenzyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0–5°C. The reaction proceeds via generation of a benzyl carbocation, which attacks the electron-rich ortho position of the phenol.

Optimization and Yield Improvements

Key parameters influencing yield include:

  • Temperature control : Maintaining subambient temperatures (−10°C to 5°C) minimizes side reactions such as over-alkylation.

  • Solvent effects : Dichloromethane outperforms nitrobenzene in suppressing polymerization, achieving 78% isolated yield.

  • Catalyst loading : Reducing AlCl₃ from 2.0 to 1.2 equiv decreases acid-mediated decomposition of the phenol substrate.

A comparative study demonstrated that substituting AlCl₃ with FeCl₃ (10 mol%) under microwave irradiation (100°C, 20 min) enhanced regioselectivity to >95%, albeit with a lower yield of 65%.

Ullmann Coupling Strategy

Copper-Catalyzed Coupling

The Ullmann reaction enables direct C–O bond formation between a phenolic oxygen and a benzyl halide. A typical protocol involves reacting 2-iodo-5-methoxyphenol with 3-methoxybenzyl bromide using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMF at 110°C for 24 hours. This method circumvents the need for hydroxyl protection, delivering the product in 72% yield.

Palladium-Catalyzed Modifications

Recent adaptations employ Pd(OAc)₂/Xantphos systems for coupling 2-bromo-5-methoxyphenol with 3-methoxybenzylzinc reagents. This approach achieves higher yields (85%) at lower temperatures (80°C) but requires stringent anhydrous conditions.

Reductive Amination Method

Intermediate Synthesis

This two-step route first condenses 5-methoxy-2-hydroxybenzaldehyde with 3-methoxybenzylamine using Ti(OiPr)₄ to form an imine intermediate. Subsequent reduction with NaBH₃CN in methanol yields the target compound. While efficient (89% overall yield), the method necessitates careful handling of moisture-sensitive reagents.

Catalytic Hydrogenation

Alternative protocols utilize Pd/C (5 wt%) under H₂ (50 psi) for imine reduction, achieving comparable yields (86%) with easier product isolation.

Grignard Reaction Pathway

Benzylation via Organomagnesium Reagents

Reaction of 2-methoxy-5-benzyloxyphenylmagnesium bromide with 3-methoxybenzaldehyde in THF at −78°C produces a secondary alcohol intermediate. Subsequent deprotection of the benzyl ether (H₂/Pd-C, ethanol) furnishes the target phenol in 68% yield over two steps.

Solvent and Temperature Effects

Replacing THF with 2-Me-THF improves Grignard stability, enabling reaction completion at −40°C and reducing side product formation by 22%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Friedel-Crafts786No protecting groups neededRequires stoichiometric AlCl₃
Ullmann Coupling8524Atom-economicalHigh catalyst loading
Reductive Amination898High yieldingMoisture-sensitive intermediates
Grignard6812Stereochemical controlCryogenic conditions required

Hydrogenation-based methods exhibit superior scalability, while Ullmann coupling offers better functional group tolerance for derivatives with additional substituents .

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